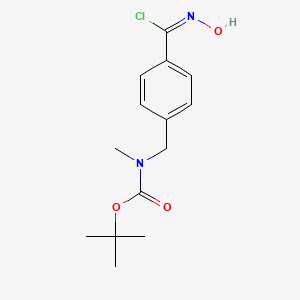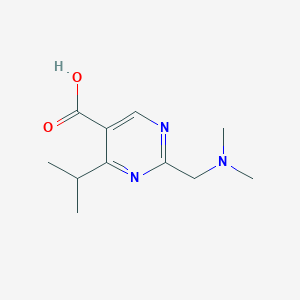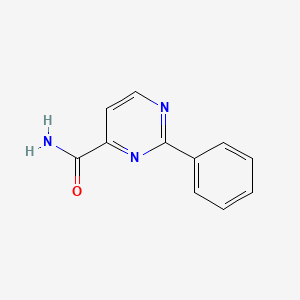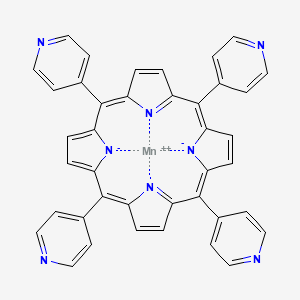![molecular formula C19H16BrN3O3S B13652420 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-pyridin-3-ylacetamide](/img/structure/B13652420.png)
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-pyridin-3-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-pyridin-3-ylacetamide is a complex organic compound that features a benzenesulfonyl group, a brominated aniline moiety, and a pyridinylacetamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-pyridin-3-ylacetamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride and 3-bromoaniline. These intermediates are then reacted under controlled conditions to form the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-pyridin-3-ylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The presence of the benzenesulfonyl group allows for coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-pyridin-3-ylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The brominated aniline moiety may also play a role in binding to specific sites on proteins or other biomolecules, thereby modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: Another benzenesulfonamide derivative with different functional groups.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: A similar compound with a fluorinated phenyl group instead of a pyridinyl group.
Uniqueness
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-pyridin-3-ylacetamide is unique due to its combination of a benzenesulfonyl group, a brominated aniline moiety, and a pyridinylacetamide structure.
Propriétés
Formule moléculaire |
C19H16BrN3O3S |
|---|---|
Poids moléculaire |
446.3 g/mol |
Nom IUPAC |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C19H16BrN3O3S/c20-15-6-4-8-17(12-15)23(27(25,26)18-9-2-1-3-10-18)14-19(24)22-16-7-5-11-21-13-16/h1-13H,14H2,(H,22,24) |
Clé InChI |
SKNKXOGORHSSDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Fluoroisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B13652366.png)
![N-(2-Chloro-4-(trifluoromethyl)phenyl)-2-(2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-(4-(5-hydroxy-6-methylpyrimidine-4-carbonyl)piperazin-1-yl)-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetamide, sodium salt](/img/structure/B13652371.png)
![Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid](/img/structure/B13652377.png)
![2-Chloro-7-fluoropyrido[4,3-d]pyrimidine](/img/structure/B13652384.png)




![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid hydrochloride](/img/structure/B13652411.png)

![5,7-Difluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13652413.png)
![(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptanedihydrochloride](/img/structure/B13652418.png)
